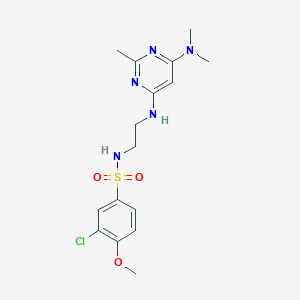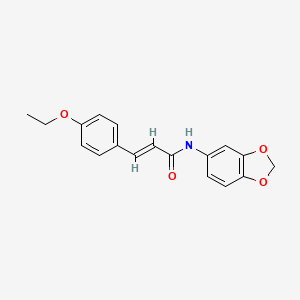
3-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide is a compound with unique structural features and a broad range of potential applications in scientific research. The combination of a chloro group, dimethylamino group, and benzenesulfonamide scaffold in its molecular structure contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To prepare 3-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide, a multi-step synthetic route can be employed:
Synthesis of 2-methylpyrimidin-4-amine: This can be achieved by reacting 2-methylpyrimidine with an amine source under specific conditions.
Formation of the dimethylamino group: N,N-Dimethylation of the pyrimidin-4-amine derivative using dimethyl sulfate or a similar reagent.
Linking the pyrimidinyl group to ethylenediamine: This step involves coupling reactions like reductive amination or nucleophilic substitution to attach the pyrimidinyl moiety to ethylenediamine.
Introduction of the chloro and methoxy groups: Sequential chlorination and methoxylation reactions on the benzenesulfonamide derivative.
Final coupling: The final product is obtained by coupling the modified benzenesulfonamide with the pyrimidinyl ethylenediamine intermediate under suitable conditions.
Industrial Production Methods
While laboratory synthesis is often specific and small-scale, industrial production of this compound would necessitate optimization of the above steps for scalability. This involves using more cost-effective reagents, ensuring high yields, and adhering to stringent safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can participate in various chemical reactions:
Oxidation and reduction: It can undergo changes in oxidation states, particularly involving the chloro and dimethylamino groups.
Substitution reactions: The chloro and methoxy groups are prone to nucleophilic substitution under appropriate conditions.
Coupling reactions: The benzenesulfonamide can be involved in reactions forming larger biomolecules or polymers.
Common Reagents and Conditions
Reagents like hydrogen peroxide (oxidation), sodium borohydride (reduction), and potassium carbonate (substitution reactions) are typically used. Conditions vary but often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium.
Major Products
The primary products of these reactions are modified versions of the parent compound with new functional groups or altered reactivity.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is a useful building block for creating more complex molecules. Its reactive groups provide sites for further functionalization.
Biology
In biological research, it can be utilized in studies to understand the interaction of sulfonamide derivatives with various enzymes and receptors.
Medicine
Potential medical applications include its use as a lead compound for developing drugs targeting specific pathways or as a part of combination therapies.
Industry
Industrially, it could be incorporated into materials with specialized functions, such as advanced polymers or coatings.
Mécanisme D'action
This compound's mechanism of action largely depends on its interaction with specific molecular targets, such as proteins or nucleic acids. It can inhibit or activate pathways by binding to active sites or altering the structure of target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonamides and pyrimidines:
4-methoxy-N-(2-((6-(dimethylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
3-chloro-N-(2-((4-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide
Compared to these, our compound stands out due to the combination of chloro and methoxy substituents, which significantly influence its reactivity and potential applications. The presence of the dimethylamino group also enhances its interaction with biological targets.
Hope that gives you a solid overview of the compound . What's piqued your curiosity about it?
Propriétés
IUPAC Name |
3-chloro-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O3S/c1-11-20-15(10-16(21-11)22(2)3)18-7-8-19-26(23,24)12-5-6-14(25-4)13(17)9-12/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGKEDDNPRJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2644277.png)
![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2644282.png)
![N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2644283.png)
![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)
![ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2644285.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2644286.png)
![methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate](/img/structure/B2644287.png)


![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)
